3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound with the linear formula C15H11NOS3 . It has a molecular weight of 317.453 and is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazolidinone core with a benzyl group at the 3rd position and a thienylmethylene group at the 5th position .Scientific Research Applications
Overview of 1,3-Thiazolidin-4-one Derivatives
1,3-Thiazolidin-4-one derivatives, including the specified compound, are explored for their significant pharmacological potential. The synthesis of these compounds has evolved since the mid-nineteenth century, reflecting advancements in structural theory and synthetic methodologies. Particularly, these derivatives exhibit a range of biological activities, underlining their importance in medicinal chemistry. Studies highlight their potential against various diseases, positioning them as promising candidates for future pharmaceutical development. Moreover, the shift towards green chemistry in synthesizing these compounds aligns with environmental sustainability goals, ensuring a reduced ecological footprint in drug development processes (Santos, Silva, & Jones Junior, 2018).
Thiophene Derivatives in Therapeutics
Research on thiophene derivatives, which include 3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one, reveals their broad therapeutic applications. These compounds have been investigated for their therapeutic properties in various biological test systems. However, no consistent activity pattern has emerged, highlighting the complex interplay between molecular structure and biological efficacy. The exploration of thiophene derivatives continues to be a fertile ground for discovering new therapeutic agents with potential benefits across a range of conditions (Drehsen & Engel, 1983).
Pharmacological Significance of Benzothiazole and its Derivatives
Benzothiazole and its derivatives, closely related to the structure of the compound , have been identified as critical pharmacophores in drug development. Their inherent biological activities have led to the development of numerous therapeutic agents targeting various diseases. The versatility of the benzothiazole nucleus allows for significant structural modifications, paving the way for the synthesis of novel drug molecules with enhanced therapeutic profiles. This class of compounds demonstrates the potential for developing treatments for a wide range of ailments, including antimicrobial, anticancer, and antidiabetic conditions, showcasing the diversity and potency of benzothiazole-based pharmacophores (Sumit, Kumar, & Mishra, 2020).
Future Directions
Properties
IUPAC Name |
(5E)-3-benzyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS3/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFUWESAUXPVMY-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324565-30-2 |
Source
|
Record name | 3-BENZYL-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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